3-(piperidin-4-ylmethyl)-3,4-dihydroquinazoline-2(1H)-thione
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Overview
Description
3-(piperidin-4-ylmethyl)-3,4-dihydroquinazoline-2(1H)-thione is a heterocyclic compound that features a quinazoline core structure with a piperidine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(piperidin-4-ylmethyl)-3,4-dihydroquinazoline-2(1H)-thione typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and advanced purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-(piperidin-4-ylmethyl)-3,4-dihydroquinazoline-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The piperidine moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups to the piperidine moiety .
Scientific Research Applications
3-(piperidin-4-ylmethyl)-3,4-dihydroquinazoline-2(1H)-thione has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural properties and biological activity.
Biological Research: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-(piperidin-4-ylmethyl)-3,4-dihydroquinazoline-2(1H)-thione involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives and piperidine-containing molecules. Examples include:
- 3-(piperidin-4-ylmethyl)-quinazoline-2-thione
- 3-(piperidin-4-ylmethyl)-3,4-dihydroquinazoline-2-one
- 3-(piperidin-4-ylmethyl)-quinazoline-2-one .
Uniqueness
What sets 3-(piperidin-4-ylmethyl)-3,4-dihydroquinazoline-2(1H)-thione apart is its specific combination of the quinazoline core with a piperidine substituent and a thione group. This unique structure contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C14H19N3S |
---|---|
Molecular Weight |
261.39 g/mol |
IUPAC Name |
3-(piperidin-4-ylmethyl)-1,4-dihydroquinazoline-2-thione |
InChI |
InChI=1S/C14H19N3S/c18-14-16-13-4-2-1-3-12(13)10-17(14)9-11-5-7-15-8-6-11/h1-4,11,15H,5-10H2,(H,16,18) |
InChI Key |
QDCHNADOHDVPKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CN2CC3=CC=CC=C3NC2=S |
Origin of Product |
United States |
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